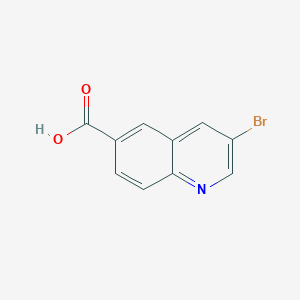

3-Bromoquinoline-6-carboxylic acid

Descripción

Significance of Halogenated Quinolines and Carboxylic Acids in Modern Chemistry Research

Quinolines, a class of heterocyclic aromatic compounds, represent a foundational scaffold in the development of new bioactive molecules. nih.gov The strategic incorporation of halogen atoms and carboxylic acid functional groups onto the quinoline (B57606) framework is a cornerstone of modern medicinal chemistry. Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity to biological targets. acs.org An operationally simple, metal-free method for the regioselective halogenation of quinoline derivatives has been developed, highlighting the importance of creating these halogenated building blocks. rsc.org

The carboxylic acid group is equally crucial. Its ability to form strong hydrogen bonds and salt bridges with amino acid residues like arginine in protein binding sites is a key feature in the design of enzyme inhibitors. nih.gov The 4-quinolone-3-carboxylic acid motif, for example, has been a privileged structure in medicinal chemistry for decades, leading to compounds with antibacterial, antitumor, and anti-HIV activities. nih.gov Research has shown that quinoline carboxylic acids can exhibit potent anti-inflammatory and antiproliferative properties. nih.gov The combination of these two functional groups—a halogen and a carboxylic acid—on a quinoline core creates a versatile and highly valuable scaffold for drug discovery.

Research Landscape of 3-Bromoquinoline-6-carboxylic acid within Heterocyclic Chemistry

Within the vast field of heterocyclic chemistry, this compound emerges as a specialized chemical intermediate. Its primary value lies not in its own end-use applications, but as a sophisticated starting material for the synthesis of more complex molecules. The research landscape is focused on utilizing such "building blocks" to construct novel compounds with tailored biological activities. chemicalbook.com

Chemical Profile and Synthetic Relevance

This compound is a solid organic compound with a well-defined chemical structure and properties that make it a valuable reagent in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrNO₂ synquestlabs.com |

| Molecular Weight | 252.067 g/mol synquestlabs.com |

| CAS Number | 205114-14-3 synquestlabs.com |

| Canonical SMILES | C1=CC(=C2C(=C1)C=C(C(=N2)Br)C(=O)O) |

| InChI Key | HVNYDSMSHWJYHG-UHFFFAOYSA-N sigmaaldrich.com |

Structural Significance for Research

The utility of this compound in research stems from the distinct roles of its constituent parts. Each functional group offers a handle for synthetic modification or a point of interaction for biological targets.

Table 2: Functional Group Contributions in Research

| Structural Component | Significance in Chemical Synthesis & Research |

|---|---|

| Quinoline Core | Provides a rigid, aromatic scaffold that is a common feature in many biologically active compounds. It often engages in hydrophobic and π-stacking interactions within protein binding sites. nih.gov |

| Bromine Atom (at C-3) | Acts as a key reactive site for cross-coupling reactions (e.g., Suzuki coupling) to introduce further chemical diversity. nih.gov Its presence also modulates the electronic nature and lipophilicity of the molecule, which can be crucial for target engagement. acs.org |

| Carboxylic Acid (at C-6) | Serves as a critical anchoring group, forming strong electrostatic interactions (hydrogen bonds or salt bridges) with polar residues in target enzymes. nih.gov It can also be converted into other functional groups like esters or amides to explore structure-activity relationships. acs.org |

Synthesis Pathways in a Research Context

While specific, proprietary methods for the industrial synthesis of this compound may vary, its preparation in a research setting typically follows established reactions in heterocyclic chemistry. A common approach involves multi-step sequences.

One plausible general pathway is the Pfitzinger condensation reaction , which is a classic method for synthesizing quinoline carboxylic acids. acs.orgnih.gov This could be followed by a regioselective bromination step. Alternatively, a pre-brominated starting material could be used in a cyclization reaction to form the quinoline ring system.

A general retrosynthetic analysis might involve:

Hydrolysis: The final carboxylic acid could be obtained by the hydrolysis of a corresponding ester or nitrile precursor. The use of harsh conditions, such as strong base or acid (e.g., BBr₃), is sometimes necessary to deprotect the carboxylic acid without forming unwanted side products. nih.govmdpi.com

Cyclization/Condensation: The core quinoline ring is often formed via reactions like the Pfitzinger or a related cycloaddition. For example, a formal [4+2] cycloaddition between an N-aryliminium ion and an alkyne can be used to construct the quinoline skeleton. acs.org

Halogenation: Introduction of the bromine atom can be achieved using various brominating agents. The regioselectivity of this step is critical to obtaining the desired 3-bromo isomer. rsc.org

These synthetic strategies provide chemists with the necessary tools to produce this compound and its derivatives for further investigation in areas like the development of novel antimalarial agents or HIV inhibitors. acs.orgmdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBPYVBSEJLPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591270 | |

| Record name | 3-Bromoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205114-14-3 | |

| Record name | 3-Bromoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Bromoquinoline 6 Carboxylic Acid and Its Analogs

Regioselective Synthesis Approaches for Bromoquinoline Carboxylic Acids

Achieving specific substitution patterns on the quinoline (B57606) ring is a fundamental challenge in organic synthesis. Regioselective methods are crucial for constructing bromoquinoline carboxylic acids with precision, ensuring the desired placement of functional groups which dictates the molecule's ultimate properties and applications.

The Pfitzinger reaction is a classical and powerful method for synthesizing quinoline-4-carboxylic acids. researchgate.netacs.org The reaction typically involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.org The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

To synthesize bromo-substituted quinoline carboxylic acids, a key strategy is the use of a substituted isatin. For instance, starting with a bromo-substituted isatin allows for the regioselective incorporation of a bromine atom onto the benzene (B151609) portion of the quinoline ring system. Various modifications to the classical Pfitzinger reaction have been developed to improve yields and expand the substrate scope. researchgate.netresearchgate.net These modifications often involve changing the base, solvent, or reaction conditions to accommodate a wider range of functional groups on both the isatin and carbonyl reactants.

The Gould-Jacobs reaction provides an essential pathway to 4-hydroxyquinoline (B1666331) derivatives, which can be precursors to quinolone-carboxylic acids. wikipedia.orgmdpi.com The process starts with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. jasco.ro This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org Subsequent hydrolysis of the ester group yields the corresponding carboxylic acid. mdpi.com

The regioselectivity of the Gould-Jacobs reaction is a critical aspect, influenced by both steric and electronic factors of the aniline starting material. mdpi.comd-nb.info For the synthesis of a 6-bromoquinoline (B19933) derivative, one would typically start with a 4-bromoaniline. The cyclization can occur at either of the two ortho positions relative to the amino group, but the electronic properties of the bromo-substituent and any other groups on the aniline ring guide the reaction's outcome. d-nb.info Microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields compared to traditional heating methods. jasco.ro

Table 1: Effect of Reaction Conditions on Gould-Jacobs Reaction Yield

This table presents data on the synthesis of a quinoline derivative via the Gould-Jacobs reaction, comparing different heating conditions.

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 250 | 5 | 1 |

| 2 | 300 | 1 | 37 |

| 3 | 250 | 10 | 10 |

| 4 | 300 | 10 | 28 |

| 5 | 300 | 5 | 47 |

Source: Adapted from Biotage application note AN056. jasco.ro

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer a highly efficient and atom-economical approach to complex molecules. beilstein-journals.orgnih.gov Several MCRs are applicable to the synthesis of quinoline scaffolds.

The Doebner reaction, for example, is a three-component reaction between an aromatic amine, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. mdpi.com Employing a bromo-substituted aniline in this reaction is a direct method for producing bromoquinoline carboxylic acids.

Another powerful MCR is the Ugi four-component reaction (U-4CR), which combines a carbonyl compound, an amine, an isocyanide, and a carboxylic acid. beilstein-journals.orgnih.gov Through strategic post-MCR transformations, such as cyclization, the resulting adducts can be converted into various heterocyclic systems, including quinolones. For instance, an Ugi adduct can be designed to undergo a subsequent intramolecular reaction, like a Friedel-Crafts cyclization, to build the quinolone ring system. nih.gov These strategies allow for rapid library synthesis and the exploration of diverse chemical space around the quinoline core. beilstein-journals.orgnih.gov

Functionalization and Derivatization Strategies

The bromine atom on the 3-Bromoquinoline-6-carboxylic acid ring is a versatile handle for introducing further molecular complexity. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds under mild conditions with high functional group tolerance. youtube.comnih.gov For halo-quinolines, these reactions provide a direct pathway to introduce aryl, alkyl, or other organic fragments, significantly expanding the structural diversity of accessible derivatives. organic-chemistry.org

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. nih.govnih.gov In the context of this compound and its analogs, the bromine atom serves as the electrophilic partner for this coupling.

The reaction has been successfully applied to various bromoquinoline isomers to synthesize a wide array of arylated quinolines. nih.govresearchgate.net For example, 3-bromoquinoline (B21735) can be coupled with different arylboronic acids to yield 3-arylquinolines. nih.gov Similarly, 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines undergo efficient Suzuki-Miyaura coupling to produce the corresponding aryl- and diaryl-substituted derivatives. researchgate.netresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Catalysts such as dichlorobis(triphenylphosphine)palladium(II) and tetrakis(triphenylphosphine)palladium(0) have proven effective. researchgate.netresearchgate.net

Table 2: Suzuki-Miyaura Coupling of Bromoquinolines with Arylboronic Acids

This table summarizes the synthesis of various aryl-substituted quinolines and tetrahydroquinolines from their bromo-precursors via Suzuki-Miyaura cross-coupling.

| Bromoquinoline Substrate | Arylboronic Acid | Product | Catalyst | Yield (%) |

|---|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | 6-Phenyl-1,2,3,4-tetrahydroquinoline | Pd(PPh₃)₂Cl₂ | 82 |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | Pd(PPh₃)₂Cl₂ | 79 |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | 6,8-Diphenyl-1,2,3,4-tetrahydroquinoline | Pd(PPh₃)₂Cl₂ | 75 |

| 5-Bromo-8-methoxyquinoline | Phenylboronic acid | 5-Phenyl-8-methoxyquinoline | Pd(PPh₃)₂Cl₂ | 72 |

| 5,7-Dibromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | 5,7-Bis(4-methoxyphenyl)-8-methoxyquinoline | Pd(PPh₃)₂Cl₂ | 70 |

Source: Data compiled from Kucukdisli et al. (2019). researchgate.net

This methodology highlights a robust and modular approach to functionalize the bromoquinoline core, enabling the synthesis of complex molecules with potential applications in various fields of chemical research.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of an aryl halide with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org While specific examples detailing the Buchwald-Hartwig amination directly on this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established and can be applied to this substrate. wikipedia.orgorganic-chemistry.orgias.ac.in

The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. ias.ac.in

A study on the functionalization of 6-bromo-2-chloroquinoline (B23617) demonstrated the selective Buchwald-Hartwig amination at the C6-Br position. masterorganicchemistry.com This suggests that similar selectivity could be achieved for this compound, allowing for the introduction of various amino groups at the 3-position. The reaction conditions would likely involve a palladium source such as Pd(OAc)₂ or a pre-formed palladium-phosphine complex, a phosphine ligand like XPhos or SPhos, and a base such as NaOtBu or Cs₂CO₃ in an aprotic solvent like toluene (B28343) or dioxane. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Amine Scope |

| Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 80-110 | Primary and secondary amines |

| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | Anilines, cyclic amines |

| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | 100-120 | Hindered amines |

This table represents general conditions and would require optimization for the specific substrate, this compound.

Heck Reactions with Amino Acid Building Blocks

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction has been applied to the synthesis of non-natural amino acids by coupling aryl halides with vinylglycine derivatives. While specific examples of the Heck reaction of this compound with amino acid building blocks are not readily found in the literature, the general methodology provides a framework for such transformations.

In a related study, the Heck reaction was utilized for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acid esters, demonstrating the feasibility of such couplings on similar heterocyclic systems. osi.lv The reaction of this compound, likely after esterification of the carboxylic acid to prevent interference, with a protected vinylglycine derivative could proceed in the presence of a palladium catalyst, a phosphine ligand, and a base.

Carboxylation and Esterification Reactions

The carboxylic acid moiety at the 6-position of this compound is a key functional group that can be readily transformed into esters. Esterification is a fundamental reaction in organic synthesis, often used to protect the carboxylic acid group or to modify the solubility and pharmacokinetic properties of a molecule.

A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.ukyoutube.combyjus.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.ukyoutube.com

Table 2: General Conditions for Fischer Esterification

| Alcohol | Acid Catalyst | Solvent | Reaction Conditions |

| Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux |

| Ethanol (B145695) | TsOH (catalytic) | Ethanol (excess) | Reflux |

| tert-Butanol | H₂SO₄ (catalytic) | tert-Butanol (excess) | Reflux |

For more sensitive substrates or when milder conditions are required, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. rsc.org

Amide Bond Formation Reactions for Quinoline Carboxamides

The carboxylic acid at the 6-position can be converted into a wide range of amides, which are important functional groups in many biologically active compounds. The direct reaction of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first.

Common methods for amide bond formation include the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. libretexts.org Alternatively, peptide coupling reagents such as HATU, HBTU, or EDC in combination with an additive like HOBt can be used to facilitate the direct coupling of the carboxylic acid with an amine under mild conditions.

A study on the synthesis of 6-phenylquinoline-3-carboxamide derivatives involved the coupling of a quinoline carboxylic acid with various anilines, highlighting the utility of this reaction in generating diverse libraries of compounds. researchgate.net

Table 3: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Solvent |

| SOCl₂ | - | Pyridine (B92270) or Et₃N | CH₂Cl₂ or THF |

| HATU | - | DIPEA | DMF or CH₂Cl₂ |

| EDC | HOBt | DIPEA | DMF or CH₂Cl₂ |

Halogen Exchange and Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the quinoline ring is susceptible to nucleophilic substitution, either directly or after a halogen exchange reaction. Nucleophilic aromatic substitution (SₙAr) on electron-deficient aromatic rings, such as quinoline, can occur with strong nucleophiles. The presence of the nitrogen atom in the quinoline ring deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the 2- and 4-positions. However, substitution at the 3-position is also possible, especially with a good leaving group like bromine.

A study on 5-bromo-1,2,3-triazines demonstrated a concerted SₙAr reaction with phenols. acs.org While a different heterocyclic system, it illustrates that nucleophilic substitution on a halogenated, electron-deficient ring is a viable transformation. For this compound, reaction with various nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions could lead to the corresponding substituted products.

Halogen exchange reactions, for instance, converting the bromide to an iodide, can be achieved using reagents like sodium iodide in a Finkelstein-type reaction, which can facilitate subsequent cross-coupling reactions.

Chemical Reactivity and Transformation Pathways

Electrophilic Substitution Reactivity

The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, substitution can occur under forcing conditions. The directing effect of the substituents on the ring will determine the position of the incoming electrophile.

For this compound, the benzene ring portion of the quinoline is more susceptible to electrophilic attack than the pyridine ring. The carboxylic acid group is a deactivating meta-director, while the bromine atom is a deactivating ortho-, para-director. The interplay of these directing effects, along with the inherent reactivity of the quinoline nucleus, would dictate the regioselectivity of any electrophilic substitution reaction. Nitration or halogenation, for example, would likely occur on the benzene ring, with the position of substitution influenced by the existing groups.

Bromine-Magnesium Exchange Reactions and Quenching with Electrophiles

The bromine-magnesium (Br-Mg) exchange reaction is a powerful tool in organic synthesis for the formation of Grignard reagents from aryl and heteroaryl bromides. This transformation is particularly useful for creating carbon-carbon and carbon-heteroatom bonds by subsequent reaction with various electrophiles. In the context of this compound and its derivatives, this methodology allows for the introduction of a wide range of functional groups at the 3-position of the quinoline ring.

The Br-Mg exchange is typically carried out using a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) which enhances the rate and efficiency of the exchange. researchgate.net The resulting magnesium-quinoline intermediate is a potent nucleophile that can react with a variety of electrophiles. The rate of the exchange is influenced by the electronic properties of the aromatic ring, with electron-withdrawing groups generally accelerating the reaction. harvard.edu

The regioselectivity of the Br-Mg exchange is a critical aspect, especially in polyhalogenated systems. For instance, in molecules with multiple bromine atoms, the exchange often occurs at the most activated position. The presence of chelating groups ortho to the bromine can direct the exchange to that specific position. harvard.edu In the case of dibromo-quinolines, the addition of ligands like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA) can be used to fine-tune the regioselectivity of the Br-Mg exchange. nih.gov

Once the organomagnesium intermediate is formed, it can be quenched with various electrophiles to introduce new substituents. Common electrophiles include aldehydes, ketones, esters, and acyl chlorides. For example, reaction with an aldehyde will yield a secondary alcohol, while reaction with a ketone will produce a tertiary alcohol. The reaction with an acyl chloride can lead to the formation of a ketone.

Below is a table summarizing the outcomes of quenching the Grignard reagent of a bromoquinoline derivative with different electrophiles.

| Electrophile | Product Functional Group |

| Aldehyde (e.g., 3-methoxybenzaldehyde) | Secondary Alcohol |

| Ketone (e.g., Michler's ketone) | Tertiary Alcohol |

| Acyl Chloride (e.g., 2-fluorobenzoyl chloride) | Ketone |

| Allyl Bromide | Allylated Quinoline |

| Weinreb Amide | Ketone |

This table illustrates the versatility of the bromine-magnesium exchange reaction in generating a variety of functionalized quinoline derivatives. nih.gov

Hydrolysis Reactions in Carboxylic Acid Precursor Synthesis

Hydrolysis is a fundamental chemical reaction where water is used to break down a compound. In the synthesis of carboxylic acids, hydrolysis of their derivatives, such as esters, amides, and nitriles, is a common and crucial step. britannica.com This approach is widely employed in the preparation of quinoline-carboxylic acids.

The synthesis of quinoline-3-carboxylic acid derivatives often involves the hydrolysis of a corresponding ester precursor. mdpi.comresearchgate.net Esters can be hydrolyzed under either acidic or basic conditions. britannica.com Basic hydrolysis, also known as saponification, is often preferred because it is an irreversible process. britannica.com The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to yield the carboxylic acid. britannica.commdpi.comnih.gov For instance, various 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives have been synthesized by refluxing the corresponding esters in 10% aqueous NaOH. mdpi.com

Acid-catalyzed hydrolysis is also an effective method. This typically involves heating the ester with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) in water. britannica.commdpi.com The choice between acidic and basic hydrolysis can sometimes depend on the other functional groups present in the molecule to avoid unwanted side reactions.

The conditions for hydrolysis can range from mild to vigorous depending on the reactivity of the carboxylic acid derivative. britannica.com While acyl chlorides are readily hydrolyzed by water alone, esters and amides require heating with an acid or base. britannica.com

The following table provides examples of hydrolysis conditions used in the synthesis of quinoline carboxylic acid derivatives.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Ethyl 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylate derivatives | 10% aq. NaOH, reflux for 2 h | 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives | 42-81% | mdpi.com |

| Ethyl 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylate derivatives | 10% aq. HCl, reflux for 2 h | 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives | Not specified | mdpi.com |

| Methyl 2-(substituted)-quinoline-4-carboxylate derivatives | LiOH or NaOH, THF/H2O, rt, overnight | 2-(substituted)-quinoline-4-carboxylic acids | 15-100% | nih.gov |

This table showcases different hydrolysis protocols for the synthesis of various quinoline carboxylic acids.

Computational and Theoretical Investigations of 3 Bromoquinoline 6 Carboxylic Acid Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. For a compound like 3-bromoquinoline-6-carboxylic acid, these methods would offer deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations would begin by determining the molecule's most stable three-dimensional arrangement, its optimized geometry. From this optimized structure, a wealth of electronic properties can be derived. Studies on related quinoline (B57606) derivatives frequently employ DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results. sigmaaldrich.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. chemicalbook.com For this compound, the HOMO would likely be distributed over the electron-rich quinoline ring system, while the LUMO would also be located on the aromatic system. The presence of the electron-withdrawing bromine atom and carboxylic acid group would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline.

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Derivative This table presents hypothetical data for a quinoline derivative to illustrate the typical outputs of FMO analysis, as specific data for this compound is not available.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. researchgate.netbldpharm.com It transforms the complex, delocalized molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. A key application of NBO analysis is the study of intramolecular charge transfer (ICT) through the examination of donor-acceptor interactions. nih.gov This is quantified by second-order perturbation theory analysis of the Fock matrix, which reveals the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net In this compound, significant charge transfer interactions would be expected from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic system.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule is generally less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).

For this compound, these descriptors would be influenced by the substituent groups. The bromine atom and carboxylic acid would increase its electrophilicity compared to the parent quinoline molecule.

Table 2: Calculated Global Reactivity Descriptors for a Quinoline Derivative This table presents hypothetical data to illustrate typical outputs, as specific data for this compound is not available.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). epa.gov This method can predict the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions (e.g., π→π* or n→π). For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π→π transitions within the quinoline ring system. The results are highly dependent on the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Molecular Modeling and Dynamics Simulations in Ligand-Target Interactions

While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study its interactions with other molecules, particularly biological targets like proteins or enzymes.

Molecular dynamics (MD) simulations provide a dynamic picture of the interaction between a ligand, such as a this compound derivative, and its biological target over time. These simulations can reveal the stability of the ligand-protein complex, key amino acid interactions, and conformational changes that occur upon binding. For a potential drug candidate, MD simulations are crucial for assessing the stability of its binding mode predicted by molecular docking. The simulation tracks the trajectory of all atoms in the system, allowing for the calculation of metrics like the root-mean-square deviation (RMSD) to assess stability. For instance, studies on quinoline-3-carboxamide (B1254982) derivatives have used 100-nanosecond simulations to confirm the stability of the ligand within the active site of a kinase. A similar approach would be applicable to investigate the interactions of this compound derivatives with their putative biological targets.

Molecular Docking Studies for Binding Affinity Prediction and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and analyzing the interaction patterns of ligands with their biological targets.

In a study investigating novel inhibitors of protein kinase CK2, a ubiquitous and constitutively active Ser/Thr protein kinase implicated in various diseases including cancer, derivatives of 3-quinoline carboxylic acid were synthesized and evaluated. researchgate.netnih.gov Among the synthesized compounds was 2-amino-6-bromoquinoline-3-carboxylic acid, a close derivative of the titular compound. Molecular docking studies were performed to understand the binding mode of these inhibitors within the ATP-binding site of protein kinase CK2 (PDB ID: 3R0T). researchgate.net

The docking simulations for related 3-quinoline carboxylic acid derivatives revealed key interactions with amino acid residues in the active site. For instance, the carboxylic group of the quinoline core is predicted to form crucial hydrogen bonds with the backbone nitrogens of Val116 and the side chain of Lys68. The quinoline ring itself is involved in hydrophobic interactions with residues such as Val66, Ile95, and Met163. researchgate.net While specific binding energy values for the 2-amino-6-bromo derivative were not detailed, the study demonstrated the utility of molecular docking in identifying critical interactions that govern the inhibitory activity of this class of compounds. researchgate.net

Further studies on other quinoline derivatives have also highlighted the power of molecular docking. For example, in the development of quinoline-thiadiazole derivatives as cyclooxygenase (COX) inhibitors, docking scores ranged from -5.87 to -8.56 kcal/mol, indicating favorable binding energies. rjptonline.org Similarly, molecular docking of 6-bromo quinazoline (B50416) derivatives against the epidermal growth factor receptor (EGFR) has shown significant binding affinities. nih.gov These examples underscore the potential of molecular docking to predict and analyze the binding of this compound derivatives to various therapeutic targets.

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of ligand-protein complexes and to explore the conformational dynamics of both the ligand and its target.

While specific MD simulation studies on this compound derivatives are not extensively documented in the current literature, research on analogous quinoline structures provides a framework for how such investigations would yield valuable insights. For instance, MD simulations were performed on quinoline-3-carboxamide derivatives in complex with DNA-dependent protein kinase (DNA-PK). mdpi.com These simulations, conducted for 100 nanoseconds, were used to evaluate the stability of the docked complexes. The root-mean-square deviation (RMSD) of the protein and ligand atoms were monitored throughout the simulation to assess the stability of the binding pose predicted by molecular docking. A stable RMSD profile over the course of the simulation suggests that the ligand remains securely bound in the active site. mdpi.com

In another study on 6-bromo quinazoline derivatives, MD simulations were carried out to confirm the stability of the ligand-EGFR complex. nih.gov The simulations helped to understand the dynamic behavior of the ligand within the binding pocket and to identify key residues that contribute to the stability of the complex through persistent interactions. Such studies are crucial for validating docking poses and for providing a more realistic model of the ligand-receptor interaction. The application of MD simulations to this compound derivatives would similarly be invaluable for confirming their binding modes and assessing the stability of their interactions with therapeutic targets.

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches can significantly aid in the derivation of SAR by correlating calculated molecular properties with experimental bioactivity.

For quinoline carboxylic acids, SAR studies have identified critical structural features for biological activity. A study on quinoline carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase identified three key regions for inhibitory activity: the C2 position, where bulky hydrophobic substituents are preferred; the C4 position, which necessitates a carboxylic acid group; and the benzo portion of the quinoline ring, where appropriate substitutions can enhance activity. nih.gov

In the context of 6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives as HIV-1 integrase inhibitors, SAR analysis, aided by pharmacophore modeling, highlighted the importance of substituents at the N-1 and C-6 positions of the quinoline ring. mdpi.com While the synthesized derivatives in this particular study showed low inhibitory activity, the investigation provided valuable SAR data for future design iterations. The study suggested that the 3',5'-dimethyl-1H-pyrazolyl moiety at the C-6 position might have a reduced hydrophobic interaction with the integrase compared to a phenyl ring. mdpi.com

For this compound derivatives, computational SAR studies would involve systematically modifying the core structure, for instance, by introducing different substituents at various positions, and then calculating descriptors such as electrostatic potential, molecular shape, and hydrophobicity. These calculated properties can then be correlated with experimentally determined biological activities using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. This approach can help in identifying the key structural determinants for the desired biological effect and guide the synthesis of more potent and selective analogs.

Computational Prediction of Drug-Like Properties (e.g., ADMET, Lipinski's Rule of Five Compliance, Log P, pKa)

The assessment of a compound's drug-like properties is a critical step in the drug discovery process. Computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities.

Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and to predict if a compound is likely to be orally bioavailable. The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (Log P) not greater than 5.

For the parent compound, this compound, the predicted physicochemical properties are generally in compliance with Lipinski's Rule of Five.

| Property | Predicted Value | Reference |

| Molecular Weight | 252.06 g/mol | sigmaaldrich.com |

| Hydrogen Bond Donors | 1 | sigmaaldrich.com |

| Hydrogen Bond Acceptors | 3 | sigmaaldrich.com |

| Log P | ~2.7 | sigmaaldrich.com |

In-silico ADMET prediction for derivatives of quinoline-3-carboxylic acid has been reported to support their potential as drug candidates. For instance, a study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives included in-silico prediction of ADMET properties to assess the safety profile of the lead compounds. nih.gov

The predicted pKa of a compound is another important parameter, as it influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. For 2,4-disubstituted quinoline-3-carboxylic acid derivatives, changing the pKa value was a key strategy to enhance selectivity towards cancer cells. nih.gov The predicted pKa for this compound is approximately 3.59, indicating that it will exist predominantly in its ionized form at physiological pH. sigmaaldrich.com

Computational tools can provide valuable predictions for a range of ADMET properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are crucial for prioritizing compounds for further experimental evaluation and for identifying potential liabilities early in the drug discovery pipeline.

Advanced Spectroscopic Characterization and Structural Elucidation in Research of 3 Bromoquinoline 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 3-Bromoquinoline-6-carboxylic acid. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise chemical environment of each proton and carbon atom can be determined.

One-Dimensional (¹H, ¹³C) NMR Studies

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic region would likely display a set of multiplets for the protons on the quinoline (B57606) ring system. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. mdpi.com

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum would show signals for all ten carbon atoms in unique electronic environments. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. nist.gov The carbons of the quinoline ring would appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 9.0 | - |

| C2 | - | 148 - 152 |

| C3 | - | 120 - 124 (Brominated) |

| H4 | 8.0 - 8.5 | - |

| C4 | - | 135 - 139 |

| H5 | 7.8 - 8.2 | - |

| C5 | - | 128 - 132 |

| C6 | - | 130 - 134 (Carboxylated) |

| H7 | 8.0 - 8.4 | - |

| C7 | - | 129 - 133 |

| H8 | 7.6 - 8.0 | - |

| C8 | - | 125 - 129 |

| C4a | - | 146 - 150 |

| C8a | - | 127 - 131 |

| COOH | >10 (broad s) | 165 - 175 |

Note: These are predicted values based on general knowledge of similar structures and require experimental verification.

Two-Dimensional (HSQC, HMBC) NMR Techniques for Complex Structural Elucidation

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are employed. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This is particularly useful for assigning the signals of the CH groups in the quinoline ring.

A Heteronuclear Multiple Bond Correlation (HMBC) spectrum is instrumental in elucidating the connectivity of the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. For instance, the carboxylic acid proton would be expected to show a correlation to the C6 carbon and the carbonyl carbon. Similarly, other protons on the quinoline ring would show long-range correlations to neighboring carbons, allowing for the unambiguous assignment of the substitution pattern.

Variable-Temperature NMR for Dynamic Processes

While not commonly the primary tool for this type of rigid molecule, variable-temperature NMR studies could provide insights into any dynamic processes, such as restricted rotation or intermolecular interactions like hydrogen bonding. Changes in chemical shifts or signal broadening with temperature could indicate the presence of such phenomena. For quinoline derivatives, concentration-dependent NMR studies have shown shifts in proton signals, suggesting intermolecular stacking interactions, a phenomenon that could also be explored for this compound.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. nist.gov A strong, sharp absorption band between 1680 and 1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. nist.gov The presence of the aromatic quinoline ring would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) |

| Aromatic C-H | Stretch | > 3000 |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | < 700 |

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to display absorption bands corresponding to π → π* transitions within the quinoline aromatic system. The presence of the bromine atom and the carboxylic acid group as substituents on the quinoline ring will influence the position and intensity of these absorption maxima (λmax). Conjugated systems like quinoline generally exhibit multiple absorption bands. For carbonyl compounds, a weak n → π* transition at a longer wavelength may also be observed.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₀H₆BrNO₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight (approximately 252 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Although the crystal structure of this compound remains undetermined, crystallographic data for related quinoline compounds offer a predictive framework for its likely structural characteristics. For instance, the crystal structure of quinoline-2-carboxylic acid reveals the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. cam.ac.uk It is highly probable that this compound would exhibit similar hydrogen bonding motifs, leading to the formation of dimers or catemeric chains.

The presence of the bromine atom at the 3-position and the carboxylic acid at the 6-position will significantly influence the electronic distribution and steric profile of the quinoline ring system. These substitutions are expected to play a crucial role in directing the crystal packing. The interplay between hydrogen bonds involving the carboxylic acid and potential halogen bonding or other weak interactions involving the bromine atom would be a key feature of its solid-state structure.

To provide a comparative context, the crystallographic data for 3,6,8-tribromoquinoline (B3300700) is presented below. While this molecule lacks the carboxylic acid group, it offers insight into the influence of multiple bromine substituents on the quinoline scaffold.

Interactive Table: Crystallographic Data for 3,6,8-Tribromoquinoline bldpharm.com

| Parameter | Value |

| Chemical Formula | C₉H₄Br₃N |

| Molecular Weight | 365.83 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9810(2) |

| b (Å) | 12.4176(4) |

| c (Å) | 19.7419(6) |

| β (°) | 92.827(3) |

| Volume (ų) | 974.74(7) |

| Z | 4 |

Biological and Pharmacological Research Applications of 3 Bromoquinoline 6 Carboxylic Acid Derivatives

Anti-Infective Research

The quest for novel anti-infective agents is a continuous and critical area of pharmaceutical research, driven by the emergence of drug-resistant pathogens. Derivatives of 3-bromoquinoline-6-carboxylic acid have been investigated for their potential to combat a range of infectious agents, including bacteria, fungi, mycobacteria, viruses, and parasites.

Quinolone carboxylic acids are a well-established class of antibacterial agents. fao.org Research has extended to various substituted quinoline (B57606) derivatives to explore their broader antimicrobial potential. Studies on compounds structurally related to this compound have demonstrated notable antibacterial and antifungal properties.

For instance, a series of hexahydro mdpi.comnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid derivatives, which share a quinolone carboxylic acid core, have been synthesized and evaluated for their antimicrobial activity. nih.gov One of the intermediate compounds in this synthesis, an 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivative, displayed significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 0.39 µg/mL against Staphylococcus aureus and 0.78 µg/mL against Bacillus subtilis. nih.gov Furthermore, certain derivatives also exhibited antifungal activity against Candida albicans, with MIC values as low as 0.78 µg/mL. nih.gov

In another study, 2-amino-6-bromoquinoline-3-carboxylic acid was synthesized as part of a series of 3-quinoline carboxylic acid derivatives. nih.gov While the primary focus of that study was on protein kinase inhibition, the synthesis of this bromo-substituted quinoline carboxylic acid highlights its availability for further antimicrobial screening. The presence of the bromo substituent at the 6-position is a key structural feature that can influence the antimicrobial spectrum and potency.

The antibacterial activity of quinoline-4-carboxylic acid derivatives has also been explored, with some compounds showing good activity against S. aureus and moderate activity against E. coli. researchgate.net The flexibility of the side chains attached to the quinoline nucleus was found to be important for antibacterial activity. researchgate.net While not directly this compound derivatives, these studies underscore the potential of the quinoline carboxylic acid scaffold in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Quinolone Carboxylic Acid Derivatives

| Compound/Derivative Class | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivative | Staphylococcus aureus | 0.39 | nih.gov |

| 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivative | Bacillus subtilis | 0.78 | nih.gov |

| Tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid derivative | Candida albicans | 1.56 | nih.gov |

| 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursor | Candida albicans | 0.78 | nih.gov |

| 2-(2'-(N,N-dimethylamino)ethylamino)-phenyl-quinoline-4-carboxylic acid | S. aureus | 64 | researchgate.net |

Tuberculosis remains a major global health challenge, and the development of new antitubercular drugs is a priority. Quinolone derivatives have shown promise in this area. Research into arylated quinoline carboxylic acids has identified compounds with significant activity against Mycobacterium tuberculosis (Mtb). scienceopen.com Notably, 2-(naphthalen-2-yl)- and 2-(phenanthren-3-yl)-modified 6-bromo derivatives exhibited moderate anti-TB activity. scienceopen.com The mechanism of action for some of these quinoline carboxylic acid derivatives has been identified as the inhibition of Mtb DNA gyrase, a crucial enzyme for bacterial replication. scienceopen.comnih.gov

The enoyl-acyl carrier protein reductase (InhA) is another key enzyme in the mycolic acid biosynthesis pathway of Mtb and is the target of the frontline drug isoniazid (B1672263). nih.gov However, the emergence of isoniazid resistance, often due to mutations in the KatG enzyme that activates it, necessitates the development of direct InhA inhibitors. nih.gov In this context, imidazoquinoline derivatives have been designed as potential InhA inhibitors. acs.org While these compounds showed some inhibitory efficacy against the InhA enzyme in vitro, they unfortunately lacked inhibitory activity against mycobacterial growth in cellular assays. acs.org This highlights the challenges in translating enzyme inhibition into whole-cell activity.

Table 2: Antitubercular and InhA Inhibitory Activity of Quinolone Derivatives

| Compound/Derivative Class | Target | Activity | Reference |

|---|---|---|---|

| 2-(naphthalen-2-yl)-6-bromo-quinoline derivative | M. tuberculosis H37Rv | Moderate activity | scienceopen.com |

| 2-(phenanthren-3-yl)-6-bromo-quinoline derivative | M. tuberculosis H37Rv | Moderate activity | scienceopen.com |

| Arylated quinoline carboxylic acid derivatives | Mtb DNA gyrase | Inhibition | scienceopen.comnih.gov |

| Imidazoquinoline derivatives | InhA enzyme | Modest inhibitory efficacy | acs.org |

| Imidazoquinoline derivatives | M. tuberculosis | Absence of inhibition | acs.org |

The search for broad-spectrum antiviral agents is of paramount importance. Research has indicated that quinoline carboxylic acid derivatives possess antiviral potential. A study on 4-quinoline carboxylic acid analogues revealed that the substitution pattern on the quinoline ring is crucial for activity. nih.gov Specifically, replacing a propoxy group with a bromine atom at the 7-position resulted in significantly higher antiviral activity in a vesicular stomatitis virus (VSV) replication assay. nih.gov The target for this class of compounds was identified as the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for pyrimidine (B1678525) biosynthesis. nih.gov Inhibition of this host enzyme leads to broad-spectrum antiviral activity.

Furthermore, derivatives of quinoline-3-carboxylic acid have been investigated as potential inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. mdpi.com A series of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives were synthesized and evaluated for their anti-integrase activity. mdpi.com Although the tested compounds showed low inhibitory activity, this research demonstrates the exploration of the quinoline-3-carboxylic acid scaffold for developing anti-HIV agents.

More recently, in the context of the COVID-19 pandemic, new quinoline-based compounds have been synthesized and evaluated for their activity against SARS-CoV-2. researchgate.net Some of these novel quinoline compounds exhibited a similar or even stronger anti-SARS-CoV-2 activity in cell culture-based infection models when compared to chloroquine, a well-known quinoline derivative. researchgate.net

Table 3: Antiviral Activity of Quinolone Carboxylic Acid Derivatives

| Compound/Derivative Class | Virus | Target/Assay | Activity | Reference |

|---|---|---|---|---|

| 7-Bromo-4-quinoline carboxylic acid analogue | Vesicular Stomatitis Virus (VSV) | Viral replication assay | Significantly higher activity | nih.gov |

| 4-Quinoline carboxylic acid analogues | - | Human DHODH | Inhibition | nih.gov |

| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives | HIV-1 | Integrase inhibition | Low inhibitory activity | mdpi.com |

| Novel quinoline-based compounds | SARS-CoV-2 | Cell culture infection model | Similar or stronger activity than chloroquine | researchgate.net |

Malaria, caused by Plasmodium parasites, continues to be a devastating disease, and drug resistance is a major challenge. Quinolines have historically been a cornerstone of antimalarial therapy. Research into novel quinolone derivatives continues to be a promising avenue for new treatments.

Studies on 4-oxo-3-carboxyl quinolones have demonstrated their potential as antimalarial agents. In one study, a carboxyl ester derivative showed the best antimalarial potency with an EC50 of approximately 0.25 µM against both K1 and 3D7 strains of P. falciparum. nih.gov However, the corresponding 3-carboxylic acid derivative showed abolished activity, indicating that the nature of the substituent at the 3-position is critical for antimalarial efficacy. nih.gov

More recently, a series of quinoline-4-carboxamides were identified from a phenotypic screen and optimized to yield lead molecules with low nanomolar in vitro potency against P. falciparum. researchgate.net The initial hit compound contained a bromine atom, which was later modified to improve physicochemical properties. researchgate.netresearchgate.net Several of the optimized compounds showed excellent oral efficacy in a P. berghei mouse model of malaria. researchgate.net The mechanism of action for this series was identified as the inhibition of the parasite's translation elongation factor 2 (PfEF2). nih.gov

Table 4: Antimalarial Activity of Quinolone Derivatives

| Compound/Derivative Class | Plasmodium Strain | Activity | Reference |

|---|---|---|---|

| 4-Oxo-3-carboxyl ester quinolone | P. falciparum (K1 and 3D7) | EC50 ~0.25 µM | nih.gov |

| 4-Oxo-3-carboxylic acid quinolone | P. falciparum (K1 and 3D7) | Inactive | nih.gov |

| Quinoline-4-carboxamide derivatives | P. falciparum (3D7) | Low nanomolar EC50 | researchgate.net |

| Optimized quinoline-4-carboxamides | P. berghei (in vivo) | ED90 < 1 mg/kg (oral) | researchgate.net |

Enzyme Inhibition and Receptor Modulation Studies

In addition to their anti-infective properties, derivatives of this compound and related compounds have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which play crucial roles in cellular signaling pathways and are often dysregulated in diseases like cancer.

Protein kinases are a major class of drug targets in oncology and other therapeutic areas. The quinoline scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a constitutively active serine/threonine kinase involved in a wide range of cellular processes, and its overexpression is associated with cancer. mdpi.comnih.govnih.gov Derivatives of 3-quinoline carboxylic acid have been identified as a promising class of CK2 inhibitors. mdpi.comnih.govnih.gov In one study, 43 new derivatives were synthesized, with 22 of them inhibiting CK2 with IC50 values in the range of 0.65 to 18.2 µM. nih.govnih.gov The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govnih.gov

Notably, the bromo-substituted derivative, 2-amino-6-bromoquinoline-3-carboxylic acid, was synthesized as part of this investigation. nih.gov Another related bromo-substituted compound, 9-bromo-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid, was also prepared and used in further chemical modifications. mdpi.com These findings highlight the potential of incorporating a bromine atom into the quinoline carboxylic acid scaffold for optimizing CK2 inhibitory activity.

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Consequently, VEGFR-2 is a major target for antiangiogenic cancer therapies. Quinoline and quinazoline (B50416) derivatives have been investigated as VEGFR-2 inhibitors. In one study, new quinoline and isatin (B1672199) derivatives were synthesized, and some showed strong inhibition of VEGFR-2 kinase activity. The quinoline derivatives also exhibited very low cytotoxicity against normal cells, indicating a favorable safety profile.

While not a this compound derivative, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated potent inhibition of Aurora A kinase, another important kinase involved in cell cycle regulation. The presence of the bromophenyl group was found to be beneficial for inhibitory activity. This suggests that the bromo-aryl moiety can be a valuable component in the design of kinase inhibitors targeting the ATP-binding site.

Table 5: Protein Kinase Inhibitory Activity of Quinolone and Related Derivatives

| Compound/Derivative Class | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 µM | nih.govnih.gov |

| Isatin derivatives | VEGFR-2 | 69.11 nM, 85.89 nM | |

| Quinoline derivatives | VEGFR-2 | 98.53 nM, 137.40 nM, 187.00 nM | |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Potent inhibition | |

| 2-thioxobenzo[g]quinazoline derivatives | VEGFR-2 | 44.4 - 46.6 nM (for most active) |

Fibroblast Activation Protein (FAP) Inhibitor Development

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many types of cancers, as well as in tissues undergoing fibrosis and inflammation. This limited expression in healthy tissues makes FAP an attractive target for both cancer therapy and diagnostic imaging. The development of FAP inhibitors has been an active area of research, with several classes of compounds being investigated.

Derivatives of quinoline carboxylic acids have emerged as a promising scaffold for the design of potent and selective FAP inhibitors. The general structure of these inhibitors often includes a central quinoline core that can be substituted to optimize binding affinity and selectivity. While specific studies on this compound in this context are not widely published, research on related quinoline-based FAP inhibitors highlights the importance of the carboxylic acid moiety and the potential role of halogen substituents. For instance, the carboxylic acid group can form crucial interactions with positively charged residues in the active site of FAP. The bromine atom at the 3-position could potentially engage in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

The development of these inhibitors often involves the synthesis of a library of derivatives with systematic modifications to the quinoline core. For example, researchers have explored the impact of substituting different groups at various positions of the quinoline ring to understand the structure-activity relationship (SAR). This systematic approach allows for the identification of key structural features required for potent FAP inhibition.

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Antagonist Studies

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that are widely distributed in the central nervous system and play a crucial role in modulating synaptic transmission and neuronal excitability. The mGluR1 subtype, in particular, has been implicated in a variety of neurological and psychiatric disorders, including pain, epilepsy, and anxiety. Consequently, the development of selective mGluR1 antagonists is a key focus of neuroscience research.

Quinoline derivatives have been investigated as potential mGluR1 antagonists. Studies on 2-substituted quinoline-6-carboxamides have shown that these compounds can exhibit antagonistic activity at mGluR1. nih.gov In this context, the quinoline-6-carboxylic acid scaffold serves as a foundational structure. While these studies did not specifically use a 3-bromo substituent, they underscore the potential of the quinoline core in the design of mGluR1 modulators. The carboxylic acid at the 6-position is a key feature, likely involved in forming ionic interactions or hydrogen bonds with the receptor's binding pocket. The introduction of a bromine atom at the 3-position could influence the electronic properties and conformation of the molecule, potentially leading to altered potency and selectivity.

The evaluation of these compounds typically involves cell-based functional assays to determine their ability to block mGluR1 activation. For example, a common assay measures the inhibition of glutamate-induced intracellular calcium mobilization in cells expressing the mGluR1 receptor. nih.gov

Pharmacophore Modeling and Ligand Design for Target Specificity

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. This model can then be used to screen virtual libraries of compounds to identify new potential ligands or to guide the design of novel molecules with improved affinity and selectivity.

For the development of inhibitors and antagonists based on the this compound scaffold, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the carboxylic acid), an aromatic ring system (the quinoline core), and potentially a halogen bond donor (the bromine atom). The relative spatial arrangement of these features is critical for effective binding.

In the context of HIV-1 integrase inhibitors, a related field where quinoline-3-carboxylic acids have been studied, a pharmacophore model was developed that includes a negatively ionizable feature (from the carboxylic acid), a hydrogen bond acceptor, and two hydrophobic aromatic regions. mdpi.com This model highlights the key interactions that drive the binding of these compounds to their target. A similar approach could be applied to develop pharmacophore models for FAP or mGluR1, incorporating the specific features of the this compound scaffold to guide the design of more potent and selective modulators.

In Vitro and In Vivo Biological Evaluation Methodologies

The biological evaluation of derivatives of this compound involves a cascade of in vitro and in vivo studies to characterize their activity, selectivity, and pharmacokinetic properties.

Cell-based assays are fundamental for determining the biological activity of new compounds in a cellular context. These assays are designed to measure the effect of a compound on a specific cellular process or pathway. For example, in the development of anticancer agents, a common cell-based assay is the MTT assay, which measures the metabolic activity of cells and can be used to determine the cytotoxic or anti-proliferative effects of a compound. nih.gov In a study of quinoline-carboxamide derivatives as P2X7R antagonists, the MTT assay was used to assess the viability of various cell lines in the presence of the compounds. nih.gov

Another important cell-based assay is the measurement of intracellular signaling events. For mGluR1 antagonists, this often involves measuring changes in intracellular calcium levels in response to receptor activation. nih.gov For FAP inhibitors, cell-based assays might involve measuring the inhibition of FAP enzymatic activity in cells that overexpress the protein.

The table below provides an example of data that could be generated from cell-based assays for a series of hypothetical this compound derivatives.

| Compound | Target | Assay Type | IC50 (µM) | Cell Line |

| Derivative 1 | FAP | Enzyme Inhibition | 0.5 | HT-1080 |

| Derivative 2 | mGluR1 | Calcium Mobilization | 1.2 | HEK293-mGluR1 |

| Derivative 3 | FAP | Enzyme Inhibition | 0.8 | A549-FAP |

| Derivative 4 | mGluR1 | Calcium Mobilization | 2.5 | CHO-mGluR1 |

This table contains hypothetical data for illustrative purposes.

Cellular uptake studies are crucial for understanding how a compound enters cells, which is a prerequisite for its biological activity if the target is intracellular. These studies are often performed using radiolabeled compounds or fluorescently tagged analogs. The amount of compound that accumulates within the cells over time is measured, providing insights into the mechanisms of transport (e.g., passive diffusion, active transport).

For example, in the development of PET imaging agents for FAP, cellular uptake studies are performed using radiolabeled quinoline-based inhibitors in FAP-positive and FAP-negative cell lines to demonstrate specific uptake.

Pharmacokinetic studies are conducted in animal models to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. These studies are critical for predicting the in vivo efficacy and safety of a drug candidate.

Biodistribution: These studies typically involve administering a radiolabeled version of the compound to animals and then measuring the amount of radioactivity in various tissues and organs at different time points. This provides a detailed picture of where the compound accumulates in the body.

Serum Levels: Measuring the concentration of the compound in the blood over time provides information about its absorption and elimination rates. This data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax).

Urinary Recovery: The amount of the compound and its metabolites excreted in the urine is measured to understand the renal clearance pathway.

A study on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids reported on their improved serum levels and urinary recovery rates in rats compared to their N-ethyl counterparts, highlighting the importance of these pharmacokinetic parameters. chemicalbook.com

The following table illustrates the type of data that might be obtained from a pharmacokinetic study of a hypothetical this compound derivative.

| Parameter | Value |

| Biodistribution (Tissue with highest uptake) | Liver |

| Serum Half-life (t1/2) | 4.5 hours |

| Maximum Serum Concentration (Cmax) | 2.3 µg/mL |

| Time to Maximum Concentration (Tmax) | 1.5 hours |

| Urinary Recovery (24 hours) | 35% of administered dose |

This table contains hypothetical data for illustrative purposes.

Radiopharmaceutical Development and Evaluation for Diagnostic Imaging

The quinoline scaffold is a significant platform in the design of radiopharmaceuticals for diagnostic imaging, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). While this compound itself is not the final imaging agent, its structural framework is integral to the synthesis of various radiolabeled derivatives targeting specific biological markers of disease. The bromo- and carboxylic acid-substituents on the quinoline ring serve as versatile chemical handles for introducing radionuclides and for modifying the molecule's pharmacological properties to achieve desired targeting and imaging characteristics.

Research has focused on modifying the quinoline core to develop selective ligands for a range of biological targets implicated in cancer and neurological disorders. The development process typically involves the synthesis of a precursor molecule derived from a bromoquinoline carboxylic acid structure, which is then radiolabeled with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-125) isotope. researchgate.netfrontiersin.org These radiolabeled compounds, often referred to as radiotracers or radioligands, allow for the non-invasive visualization, characterization, and quantification of biochemical processes at the molecular level. researchgate.netnih.gov